2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
Overview
Description
Research on pyrrolidine and pyrrole derivatives, including structures similar to "2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate," focuses on exploring their synthesis, molecular structure, and potential applications in various fields due to their unique chemical and physical properties.
Synthesis Analysis
Several methods have been developed for synthesizing pyrrolidine and pyrrole derivatives. For instance, an efficient asymmetric approach was developed for the synthesis of functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through a nucleophilic addition-cyclization process of N, O-acetal with ynamides, demonstrating excellent regioselectivities and outstanding diastereoselectivities (Han et al., 2019).
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been elucidated through techniques such as single crystal X-ray diffraction. For example, the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate was determined, showing that the oxopyrrolidin-3-yl ring adopts an envelope conformation (Caracelli et al., 2015).
Chemical Reactions and Properties
Research has also explored the chemical reactions and properties of pyrrolidine derivatives. For instance, molecular iodine-mediated α-C-H oxidation of pyrrolidines to N,O-acetals has been reported, showcasing a method for improving the step economy in the synthesis of pyrrolidine derivatives by forming cyclic N,O-acetals (Rong et al., 2017).
Scientific Research Applications
Learning and Memory Processes : A study by Pinza and Pifferi (1978) synthesized new compounds, including derivatives of the mentioned chemical, for potential use in learning and memory processes, using various methods and approaches (Pinza & Pifferi, 1978).
Antibacterial Agents : Shahid et al. (2005) reported that Organotin(IV) complexes of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid showed potential as antibacterial agents against various bacteria and fungi (Shahid et al., 2005).
Synthesis of Heterobifunctional Coupling Agent : Reddy et al. (2005) developed an efficient method for the synthesis of a heterobifunctional coupling agent with high purity, crucial for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).
Conducting Polymers : Studies by Pandule et al. (2014) and Sotzing et al. (1996) highlighted that polymers based on derivatives of this chemical exhibit high electrical conductivity and good thermal stability, making them suitable for use in electronic devices (Pandule et al., 2014), (Sotzing et al., 1996).
Anticonvulsant Agents : Kamiński et al. (2015) synthesized new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potential as new treatments for epilepsy (Kamiński et al., 2015).
Enhancing Monoclonal Antibody Production : Aki et al. (2021) found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in Chinese hamster ovary cells, which could enhance therapeutic monoclonal antibody production (Aki et al., 2021).
Electrochromic Devices : Yiĝitsoy et al. (2007) reported that poly(2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole), a derivative of the compound, is suitable for electrochromic devices due to its electronic transition and switching ability (Yiĝitsoy et al., 2007).
Drug Delivery Strategies : Gabano et al. (2019) explored the conjugation of maleimide-containing Pt(IV) complexes with furan-containing silica nanoparticles, which could improve antitumor activity and drug delivery strategies (Gabano et al., 2019).
Mechanism of Action
Target of Action
N-Succinimidyl Maleimidoacetate (AMAS) is a hetero-bifunctional cross-linking reagent . Its primary targets are molecules containing amine and sulfhydryl functional groups . These functional groups are prevalent in proteins, making them the primary targets of AMAS.
Mode of Action
AMAS contains NHS ester- and maleimide-reactive groups at the opposite ends of a 4.4 ? spacer arm . This configuration allows for sequential, two-stage conjugation with its targets. Initially, the NHS ester group reacts with an amine group in the target molecule to form a stable amide bond. Subsequently, the maleimide group reacts with a sulfhydryl group to form a stable thioether bond .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c13-6-1-2-7(14)11(6)5-10(17)18-12-8(15)3-4-9(12)16/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKASZBHFXBROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391201 | |
Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55750-61-3 | |
Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maleimidoacetic acid N-hydroxysuccinimide ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Succinimidyl maleimidoacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRQ5GEQ7MA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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